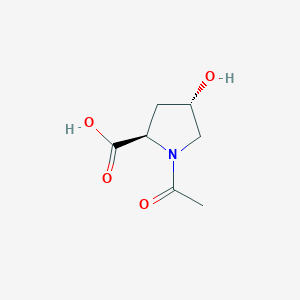
EC 3.5.1.11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin amidase, or penicillin acylase, is an enzyme that catalyzes the chemical reaction where a penicillin is converted into a carboxylate and 6-aminopenicillanate . This enzyme is widely distributed among microorganisms, including bacteria, yeast, and filamentous fungi . It is used on an industrial scale for the production of 6-aminopenicillanic acid, the starting material for the synthesis of semi-synthetic penicillins .
Synthesis Analysis
The mature E. coli enzyme is a periplasmic 80K heterodimer of A and B chains (209 and 566 amino acids, respectively) synthesized as a single cytoplasmic precursor containing a 26-amino-acid signal sequence to direct export to the cytoplasm and a 54-amino-acid spacer between the A and B chains which may influence the final folding of the chains .Molecular Structure Analysis
Penicillin acylase in Escherichia coli is a heterodimer that contains two monomer chains referred to as α and β, consisting of 209 and 557 amino acid residues, respectively. The two chains are closely interlaced and form a pyramidal structure with the active site located at the bottom of a deep cone-shaped cavity .Chemical Reactions Analysis
The chemical reaction catalyzed by penicillin amidase is: a penicillin + H2O <=> 6-aminopenicillanate + a carboxylate . This reaction involves the hydrolysis of penicillin to produce 6-aminopenicillanate and a carboxylate .Physical And Chemical Properties Analysis
The biosynthesis of Penicillin amidase in E. coli by hydrophobic protein chromatography is an inducible reaction which is regulated by metabolized carbon source (e.g. polyols, carboxylic acid etc.). It is also influenced by catabolite repression .Mecanismo De Acción
Direcciones Futuras
The future directions for research on penicillin amidase could involve further exploration of its mechanism of action, potential applications in the synthesis of semi-synthetic penicillins, and the development of more stable variants for the engineering of homologous Ntn-hydrolases with improved catalytic properties .
Propiedades
Número CAS |
9014-06-6 |
|---|---|
Nombre del producto |
EC 3.5.1.11 |
Peso molecular |
0 |
Sinónimos |
E-PCA; EC 3.5.1.11; PENICILLIN ACYLASE; PENICILLIN AMIDASE; PENICILLIN AMIDASE, IMMOBILIZED ON EUPERGIT(R) C; PENICILLIN AMIDOHYDROLASE; PENICILLIN G AMIDASE; PENICILLIN G AMIDASE, CARRIER-FIXED |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methoxyphenyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B1166345.png)